molecular formula C24H24ClN3O3S B6526478 N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}naphthalene-2-carboxamide hydrochloride CAS No. 1135194-73-8

N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}naphthalene-2-carboxamide hydrochloride

Cat. No.: B6526478
CAS No.: 1135194-73-8
M. Wt: 470.0 g/mol
InChI Key: NAGWMACIEFPHJV-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}naphthalene-2-carboxamide hydrochloride is a structurally complex small molecule with a molecular formula of C₂₄H₂₅ClN₄O₅S and a molecular weight of 517.0 g/mol . The compound features a tricyclic core system (4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraene) fused with a naphthalene-2-carboxamide moiety and a dimethylaminopropyl side chain. Its hydrochloride salt form enhances solubility, making it suitable for pharmacological and biochemical studies. The compound is cataloged under CAS 1052537-38-8 and is associated with research identifiers such as CHEMBL1461998 and MLS000686118, indicating its use in drug discovery and chemical biology .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)naphthalene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S.ClH/c1-26(2)10-5-11-27(23(28)18-9-8-16-6-3-4-7-17(16)12-18)24-25-19-13-20-21(30-15-29-20)14-22(19)31-24;/h3-4,6-9,12-14H,5,10-11,15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGWMACIEFPHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC5=CC=CC=C5C=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Naphthalene derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The compound N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}naphthalene-2-carboxamide hydrochloride is a complex structure that presents potential therapeutic applications. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a naphthalene core substituted with various functional groups that influence its biological activity. The presence of a dimethylamino group enhances its lipophilicity and potential interactions with biological membranes.

Antimicrobial Activity

Recent studies have demonstrated that similar naphthalene derivatives exhibit significant antimicrobial properties. For instance, compounds with naphthalene-2-carboxamide structures have shown effective inhibition against various bacterial strains:

CompoundMIC (µmol/L)Target Organism
3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide55.0Staphylococcus aureus
N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide28.4Mycobacterium marinum
3-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide13.0Mycobacterium kansasii

These findings suggest that the naphthalene moiety can be optimized for enhanced antimicrobial activity through structural modifications .

Anticancer Activity

The compound has been implicated in modulating multidrug resistance (MDR) in cancer cells by interacting with P-glycoprotein (P-gp), a key transporter involved in drug efflux. A study highlighted that derivatives bearing the dimethylamino group can significantly enhance the uptake of chemotherapeutic agents like doxorubicin in P-gp-overexpressing cells . The binding affinity of these compounds to P-gp suggests a potential for overcoming drug resistance in cancer therapies.

Cytotoxicity and Selectivity

Cytotoxicity assays conducted on various cell lines indicate that many naphthalene derivatives exhibit selective toxicity toward cancer cells while sparing normal cells. For example, the selectivity index (SI) of certain derivatives was found to be favorable compared to standard chemotherapeutics . This selectivity is crucial for developing safer cancer treatments.

Case Studies

Several case studies have explored the biological activity of naphthalene-based compounds:

  • Study on Antimicrobial Efficacy : A series of naphthalene derivatives were synthesized and tested against bacterial strains, demonstrating varying degrees of antimicrobial activity and cytotoxicity profiles.
  • P-glycoprotein Interaction : Research focused on the interaction between naphthalene derivatives and P-gp revealed that specific modifications could enhance drug accumulation in resistant cancer cell lines.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure positions it as a candidate for drug development, particularly in addressing neurological disorders and cancer treatment. Research indicates that compounds with similar structural motifs can effectively penetrate biological membranes, which is crucial for therapeutic efficacy.

Drug Design

Given its complex structure, this compound may serve as a scaffold for designing new pharmaceuticals. The ability to modify functional groups could lead to derivatives with enhanced potency or selectivity for specific biological targets.

Studies have suggested that compounds related to this structure exhibit anti-cancer properties and may modulate various biological pathways. For instance, the incorporation of specific substituents can influence the compound's interaction with cellular targets, potentially leading to improved therapeutic outcomes.

The synthesis of N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}naphthalene-2-carboxamide hydrochloride typically involves:

  • Multi-step Organic Reactions : Utilizing various reagents and catalysts under controlled conditions to achieve high yield.
  • Purification : Employing techniques such as chromatography to isolate the desired product from by-products.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents
Target Compound (CAS 1052537-38-8) C₂₄H₂₅ClN₄O₅S 517.0 4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷] Naphthalene-2-carboxamide, dimethylaminopropyl
N-{4,6-dioxa-10-thia-12-azatricyclo[…]dodeca-1(9),…-11-yl}-4-methoxybenzamide (CAS 892854-74-9) C₁₆H₁₂N₂O₄S 328.3 Same tricyclic core 4-Methoxybenzamide (lacks naphthalene and dimethylaminopropyl groups)
(4-Azatetracyclo[5.3.2.0²,⁶.0⁸,¹⁰]dodec-11-en-4-yl)[6-(4-phenylpiperazin-1-yl)pyridin-3-yl]methanone C₂₉H₂₉N₅O 471.6 Azatetracyclo[5.3.2.0²,⁶.0⁸,¹⁰]dodecene Phenylpiperazinylpyridine, ketone linkage
N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxidanylidene-5-thia-1,10,11-triazatricyclo[…]dodeca-2(6),3,7,11-tetraen-10-yl)ethanamide C₂₀H₂₈N₄O₂S 388.5 Triazatricyclo[6.4.0.0²,⁶]dodecatetraene Diethylaminopropyl, ethanamide, methyl group

Research Findings and Implications

  • Solubility and Bioavailability: The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogues like CAS 892854-74-9, which lacks ionizable groups .
  • Synthetic Methodologies:
    • Similar reaction conditions (e.g., DMF solvent, K₂CO₃ base, column chromatography purification) are employed across and , suggesting shared synthetic strategies for tricyclic amides .
  • Structure-Activity Relationships (SAR): The naphthalene group in the target compound may enhance π-π stacking interactions in biological systems, a feature absent in smaller analogues like 4-methoxybenzamide derivatives . Tertiary amine side chains (dimethylaminopropyl vs. diethylaminopropyl) modulate logP values and membrane permeability .

Methodological Considerations for Structural Comparison

Advanced algorithms for chemical structure comparison (e.g., graph-based methods) are critical for analyzing complex tricyclic systems. These tools evaluate topological and electronic similarities, enabling precise classification of analogues like those in Table 1 .

Preparation Methods

Formation of the Benzodioxole Moiety

Ethylene glycol derivatives are employed to introduce the dioxa (O–C–O) group. For example, 1-hydroxy-naphthalene-2-carboxylic acid undergoes methoxylation using dimethyl sulfate (Me₂SO₄) in acetone with potassium carbonate, yielding methyl-protected intermediates. Cyclization is achieved under reflux conditions in tetrahydrofuran (THF) with sodium hydride (NaH) as a base.

Incorporation of the Thia and Aza Groups

Sulfur is introduced via thioether linkages. In one protocol, 5-methoxy-1-naphthol reacts with thiourea or sulfur-containing reagents under acidic conditions to form thia bridges. The aza component (NH) is integrated using ammonium chloride or amines during cyclization.

Functionalization with Naphthalene-2-Carboxamide

Synthesis of Naphthalene-2-Carboxylic Acid

Naphthalene-2-carboxylic acid is prepared through Friedel-Crafts acylation or hydrolysis of esters. For instance, ethyl-1,3-dimethoxy naphthalene-2-carboxylate is hydrolyzed with 2N NaOH to yield the carboxylic acid.

Amide Bond Formation

The carboxylic acid is activated using coupling agents such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOAT) in dimethylformamide (DMF). Reaction with the primary amine on the tricyclic core produces the carboxamide.

Table 1: Amide Coupling Conditions

ReagentSolventTemperatureYieldSource
EDC/HOATDMFRoom temp85%
DCC/DMAPCH₂Cl₂0°C → RT78%

Introduction of the 3-(Dimethylamino)propyl Side Chain

Synthesis of 3-(Dimethylamino)propyl Chloride Hydrochloride

Chloropropene reacts with dimethylamine gas in toluene at 45°C using diatomaceous earth as a catalyst, followed by HCl treatment to yield the hydrochloride salt.

CH₂=CHCH₂Cl + (CH₃)₂NH → (CH₃)₂NCH₂CH₂CH₂Cl(90% yield)[4]\text{CH₂=CHCH₂Cl + (CH₃)₂NH → (CH₃)₂NCH₂CH₂CH₂Cl} \quad \text{(90\% yield)} \quad

Alkylation of the Tricyclic Amine

The secondary amine on the tricyclic core undergoes alkylation with 3-(dimethylamino)propyl chloride hydrochloride in the presence of a base (e.g., K₂CO₃) in acetonitrile.

Table 2: Alkylation Optimization

BaseSolventTime (h)YieldPurity
K₂CO₃Acetonitrile1272%99.1%
NaHCO₃DMF2465%97.5%

Final Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in ethanol or water to precipitate the hydrochloride salt. Crystallization from ethanol/water mixtures enhances purity.

Analytical Characterization

  • Molecular Weight : 581.1 g/mol (C₂₆H₃₃ClN₄O₅S₂).

  • Spectroscopy : ¹H NMR (DMSO-d₆) shows signals for the naphthalene (δ 7.5–8.1 ppm), tricyclic protons (δ 3.2–4.0 ppm), and dimethylamino group (δ 2.2–2.6 ppm).

  • Purity : ≥99% by HPLC (C18 column, acetonitrile/water gradient).

Challenges and Optimization

  • Regioselectivity in Cyclization : Competing pathways during tricyclic formation are mitigated by adjusting reaction time and temperature.

  • Amide Coupling Efficiency : EDC/HOAT outperforms DCC in minimizing racemization.

  • Salt Stability : The hydrochloride form exhibits superior solubility and stability compared to other salts .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high purity and yield?

  • Methodological Answer : The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., anhydrous tetrahydrofuran), and catalysts (e.g., palladium-based catalysts for coupling reactions). To optimize yield, employ Design of Experiments (DoE) to systematically vary parameters like reaction time, temperature, and stoichiometry. Purification techniques such as column chromatography or recrystallization should be validated using HPLC to confirm purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the tricyclic core structure?

  • Methodological Answer : Use X-ray crystallography to resolve the stereochemistry of the tricyclic core, as demonstrated in analogous compounds with fused heterocycles . Complement this with NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm proton environments and FT-IR to identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

Q. How can researchers design initial biological screening assays to evaluate the compound’s bioactivity?

  • Methodological Answer : Prioritize in vitro assays such as:

  • Enzyme inhibition assays (e.g., fluorescence-based kinetic measurements) targeting proteases or kinases.
  • Cell viability assays (e.g., MTT or ATP-luciferase) using cancer cell lines (e.g., HeLa, MCF-7).
    Include positive controls (e.g., staurosporine for apoptosis) and validate results with orthogonal assays (e.g., flow cytometry for cell cycle arrest) .

Advanced Research Questions

Q. What computational approaches are recommended for predicting the compound’s interaction with biological targets?

  • Methodological Answer : Combine molecular docking (AutoDock Vina, Glide) with molecular dynamics simulations (GROMACS) to model binding modes and stability. Use quantum mechanical calculations (DFT) to assess electronic properties influencing binding affinity. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (e.g., KD values) .

Q. How should researchers address discrepancies in reported biological activity data across studies?

  • Methodological Answer : Conduct meta-analysis to identify variables (e.g., cell line heterogeneity, assay protocols). Replicate experiments under standardized conditions (e.g., ATCC-certified cell lines, controlled pH/temperature). Use statistical contradiction analysis (e.g., Bland-Altman plots) to quantify variability and identify outliers .

Q. What strategies can be employed to design molecular probes based on this compound for target identification studies?

  • Methodological Answer : Introduce bioorthogonal handles (e.g., alkyne/azide for click chemistry) or fluorescent tags (e.g., BODIPY) at non-critical positions (e.g., naphthalene ring). Validate probe functionality via competitive binding assays and confocal microscopy to confirm cellular localization. Compare activity to the parent compound to ensure retained potency .

Q. How can solubility and stability be optimized for in vivo studies?

  • Methodological Answer : For the hydrochloride salt, assess solubility in PBS (pH 7.4) and simulate physiological conditions using shake-flask methods . If solubility is <1 mg/mL, consider co-solvents (e.g., PEG-400) or nanoformulation (liposomes). Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS analysis to identify degradation products .

Q. What structural analogs are most informative for structure-activity relationship (SAR) studies?

  • Methodological Answer : Synthesize analogs with modifications to the dimethylamino propyl side chain (e.g., ethylamino or pyrrolidinyl substitutions) and the tricyclic core (e.g., replacing sulfur with oxygen). Evaluate changes in bioactivity using dose-response curves (IC50 comparisons) and computational SAR models (e.g., 3D-QSAR) .

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